molecular formula C17H17N3O3S B4268029 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No. B4268029
M. Wt: 343.4 g/mol
InChI Key: HDYJDTILMSIQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide, also known as BDDHCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and biological pathways. In cancer cells, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In fungi and insects, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In fungi and insects, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been shown to cause paralysis and death. In water treatment, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been shown to remove heavy metals by forming complexes with them.

Advantages and Limitations for Lab Experiments

2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit specific enzymes and biological pathways. However, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide also has some limitations, including its relatively low solubility in water and its potential toxicity to non-target organisms.

Future Directions

There are several future directions for research on 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as materials science and energy storage, and the optimization of its properties for specific applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide and its potential toxicity to non-target organisms.

Scientific Research Applications

2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been tested as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In environmental science, 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide has been studied as a potential water treatment agent due to its ability to remove heavy metals from water.

properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonylamino)-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-5-11(2)7-13(6-10)18-17(24)20-19-16(21)12-3-4-14-15(8-12)23-9-22-14/h3-8H,9H2,1-2H3,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYJDTILMSIQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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